molecular formula C9H13NO4 B1391353 4-(Tert-butoxycarbonylamino)but-2-ynoic acid CAS No. 168762-94-5

4-(Tert-butoxycarbonylamino)but-2-ynoic acid

Cat. No.: B1391353
CAS No.: 168762-94-5
M. Wt: 199.2 g/mol
InChI Key: UEFFBQMMDMUCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of amino acids , suggesting that it may interact with proteins or enzymes that metabolize or bind to amino acids.

Mode of Action

It’s known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc groups are used in peptide synthesis to protect the amino group, preventing unwanted side reactions. They can be removed under acidic conditions .

Biochemical Pathways

As a boc-protected amino acid, it may be involved in peptide synthesis pathways .

Result of Action

Given its structure as a Boc-protected amino acid, it may play a role in peptide synthesis or other biochemical processes involving amino acids .

Action Environment

The action of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid can be influenced by environmental factors. For instance, the compound should be kept under inert gas , indicating that it may be sensitive to oxidation or other reactions with atmospheric gases. The stability, efficacy, and action of the compound could potentially be affected by factors such as temperature, pH, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid typically involves the protection of an amino group followed by the introduction of a but-2-ynoic acid moiety. One common method involves the use of tert-butoxycarbonyl (BOC) protection for the amino group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylamino)but-2-ynoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-(Tert-butoxycarbonylamino)but-2-ynoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxycarbonylamino)but-2-ynoic acid is unique due to its specific structure, which combines the protective tert-butoxycarbonyl group with a but-2-ynoic acid moiety. This combination provides unique reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFFBQMMDMUCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168762-94-5
Record name 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-butoxycarbonylamino)but-2-ynoic acid
Reactant of Route 2
Reactant of Route 2
4-(Tert-butoxycarbonylamino)but-2-ynoic acid
Reactant of Route 3
Reactant of Route 3
4-(Tert-butoxycarbonylamino)but-2-ynoic acid
Reactant of Route 4
4-(Tert-butoxycarbonylamino)but-2-ynoic acid
Reactant of Route 5
Reactant of Route 5
4-(Tert-butoxycarbonylamino)but-2-ynoic acid
Reactant of Route 6
Reactant of Route 6
4-(Tert-butoxycarbonylamino)but-2-ynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.